2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile
Overview
Description
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile is an organic compound with the molecular formula C15H12FNO. It is characterized by the presence of a fluoro group, a benzyloxy group, and a nitrile group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile can be synthesized through the reaction of 4-methylbenzyl alcohol with 2,6-difluorobenzonitrile. The reaction typically involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Products with different functional groups replacing the fluoro group.
Oxidation: Aldehydes or acids derived from the benzyloxy group.
Reduction: Amines derived from the nitrile group.
Scientific Research Applications
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(4-methylbenzyloxy)benzonitrile involves its interaction with specific molecular targets. The fluoro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways and exert pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Similar structure but lacks the benzyloxy group.
2-Fluoro-6-methoxybenzonitrile: Similar structure but has a methoxy group instead of a benzyloxy group
Uniqueness
2-Fluoro-6-(4-methylbenzyloxy)benzonitrile is unique due to the presence of both a fluoro and a benzyloxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research applications .
Biological Activity
2-Fluoro-6-((4-methylbenzyl)oxy)benzonitrile is a chemical compound with the molecular formula C₁₅H₁₂FNO and a molecular weight of 241.26 g/mol. Its structure includes a fluorine atom attached to a benzene ring, along with a benzonitrile group and a 4-methylbenzyl ether substituent. This unique configuration positions it as a candidate for various pharmaceutical applications, although specific biological activity data remains limited.
Structural Characteristics
The compound's structural features can significantly influence its biological activity. The presence of the fluorine atom may enhance lipophilicity and bioavailability, while the benzonitrile moiety is often associated with pharmacological properties such as anti-inflammatory, anti-cancer, and antimicrobial activities. Below is a summary of its structural characteristics:
Feature | Description |
---|---|
Molecular Formula | C₁₅H₁₂FNO |
Molecular Weight | 241.26 g/mol |
Functional Groups | Fluoro, benzonitrile, ether |
Potential Applications | Anti-inflammatory, anti-cancer, antimicrobial |
Biological Activity Overview
While direct studies on this compound are scarce, related compounds have been explored for their biological activities. Compounds with similar structures have shown promise in various pharmacological contexts:
- Anti-inflammatory Activity : Derivatives of benzonitriles have been linked to reduced inflammation markers in vitro.
- Anticancer Properties : Some structurally related compounds have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial Effects : Benzonitriles have been investigated for their ability to inhibit bacterial growth.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of benzonitrile derivatives found that compounds with similar substituents exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Properties
Research on benzophenone derivatives indicated that certain compounds demonstrated effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent groups in enhancing biological efficacy.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that its interactions with specific biological targets could involve:
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes crucial for cellular proliferation.
- Disruption of Cellular Signaling Pathways : Potential interference with pathways involved in inflammation and tumorigenesis.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Fluoro-6-(4-chlorobenzyloxy)benzonitrile | Chlorine instead of methyl group | Potentially different anti-cancer activity |
2-Chloro-6-(4-methylbenzyloxy)benzonitrile | Chlorine atom at position 2 | Variation in reactivity patterns |
2-Bromo-6-(4-methylbenzyloxy)benzonitrile | Bromine substitution | Different solubility characteristics |
Properties
IUPAC Name |
2-fluoro-6-[(4-methylphenyl)methoxy]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c1-11-5-7-12(8-6-11)10-18-15-4-2-3-14(16)13(15)9-17/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDSAKVFHVQAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372032 | |
Record name | 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-09-8 | |
Record name | 2-Fluoro-6-[(4-methylphenyl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175204-09-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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